

5-Bromo-4-methylthiazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: **5-Bromo-4-methylthiazole**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of **5-Bromo-4-methylthiazole** as a versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the development of a wide range of biologically active molecules, including potent kinase inhibitors. This document provides a summary of its physicochemical properties, detailed experimental protocols for its synthesis and key transformations, and an overview of its applications in drug discovery, supported by quantitative data and visual diagrams.

Physicochemical Properties

5-Bromo-4-methylthiazole is a pale-yellow to brown liquid at room temperature.^[1] A comprehensive summary of its key physicochemical properties is presented in Table 1. This data is essential for its appropriate handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	111600-83-0	[2]
Molecular Formula	C4H4BrNS	[2]
Molecular Weight	178.05 g/mol	[2]
Appearance	Pale-yellow to Yellow-brown to Brown Liquid	[1] [3]
Melting Point	138 °C	[4]
Boiling Point	207.3 ± 20.0 °C (Predicted)	[4]
Density	1.702 ± 0.06 g/cm³ (Predicted)	[4]
Purity	≥ 95%	[1]
Storage Temperature	Refrigerator (2-8°C)	[1] [4]
InChIKey	IIMLZWMRQNCPTM-UHFFFAOYSA-N	[1] [2]
SMILES	CC1=C(SC=N1)Br	[2]

Synthesis of 5-Bromo-4-methylthiazole

The most common laboratory-scale synthesis of **5-Bromo-4-methylthiazole** involves the direct bromination of 4-methylthiazole. The following protocol provides a detailed procedure for this transformation.

Experimental Protocol: Synthesis of 5-Bromo-4-methylthiazole

Materials:

- 4-Methylthiazole
- Bromine
- Acetic Acid

- 10% aqueous Sodium Carbonate solution
- Ethyl Acetate
- Saturated Brine
- Anhydrous Sodium Sulfate

Procedure:

- In a round-bottom flask protected from light, dissolve 4-methylthiazole (1.0 eq) in acetic acid.
- Slowly add bromine (1.0 eq) to the solution at room temperature with constant stirring.
- Allow the reaction mixture to stir at room temperature for 16 hours.
- Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding 10% aqueous sodium carbonate solution until the mixture is basic.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **5-Bromo-4-methylthiazole**.^[4]

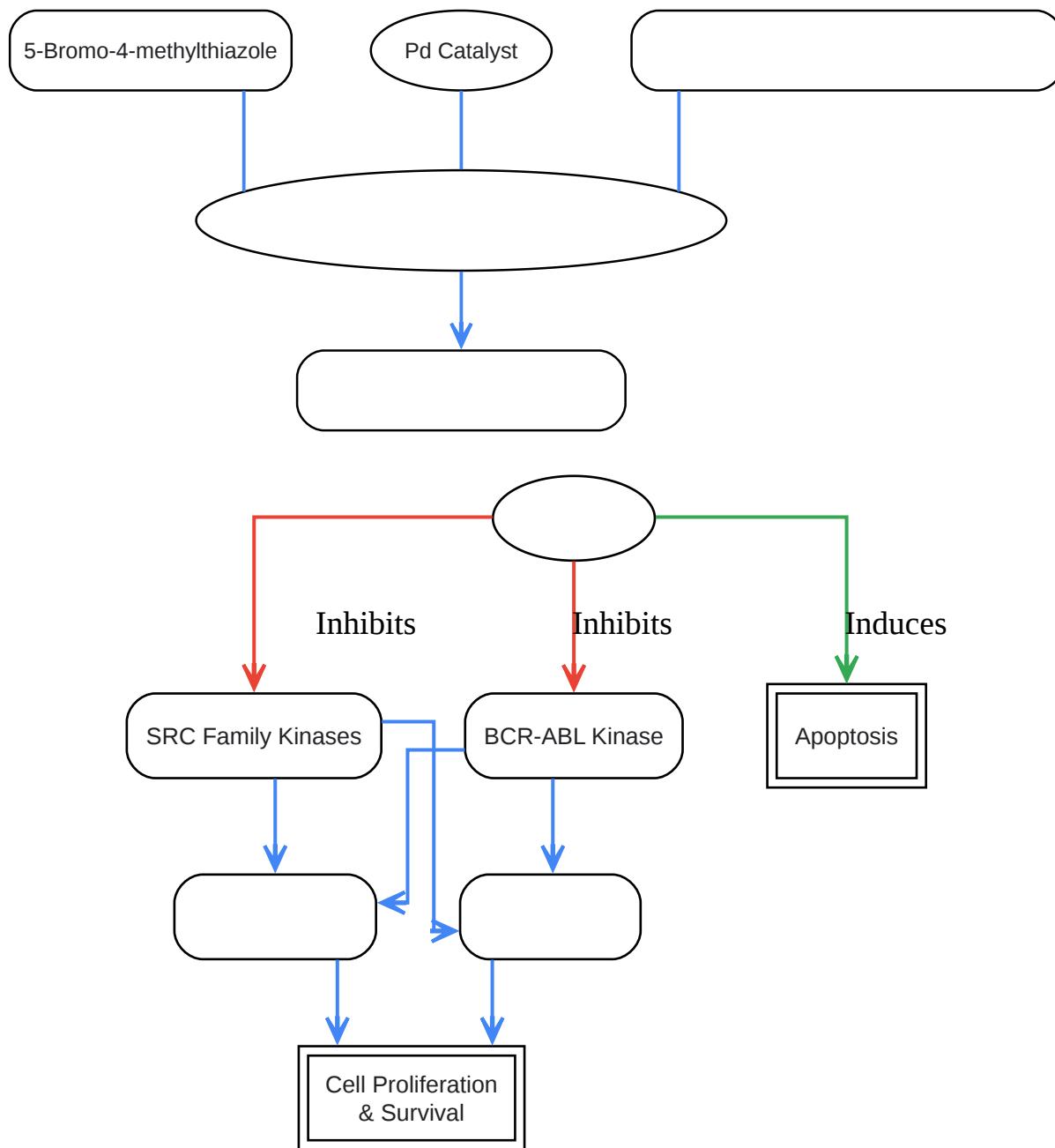
Characterization Data:

- ^1H NMR (400 MHz, CDCl_3): δ 8.69 (s, 1H), 2.45 (s, 3H).^[4]

Synthetic Applications: A Versatile Building Block

The bromine atom at the 5-position of the thiazole ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making **5-Bromo-4-methylthiazole** a valuable

precursor for the synthesis of more complex molecules. The general workflow for these transformations is depicted below.



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- To cite this document: BenchChem. [5-Bromo-4-methylthiazole: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185254#5-bromo-4-methylthiazole-as-a-heterocyclic-building-block]

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